molecular formula C14H10F3NO B1391633 1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone CAS No. 1216789-75-1

1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone

Cat. No.: B1391633
CAS No.: 1216789-75-1
M. Wt: 265.23 g/mol
InChI Key: MCOQHJICKIWULT-UHFFFAOYSA-N
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Description

1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone (CAS: 358780-14-0) is a pyridine-based ketone derivative featuring a trifluoromethylphenyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₄H₁₀F₃NO (MW: 265.24), and it serves as a key intermediate in pharmaceutical synthesis, particularly for antimicrobial and antiparasitic agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

1-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9(19)11-4-7-13(18-8-11)10-2-5-12(6-3-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOQHJICKIWULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Case Studies

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. A study demonstrated that derivatives of pyridine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies have reported that pyridine derivatives possess antimicrobial activity against various pathogens. This compound may be explored for developing new antibiotics or antifungal agents.

Material Science Applications

In material science, this compound can be utilized in the synthesis of advanced materials due to its unique electronic properties.

Applications

  • Polymer Additives : The compound can serve as an additive to enhance the thermal stability and mechanical properties of polymers.
  • Conductive Materials : Its electron-withdrawing trifluoromethyl group may improve the conductivity of materials used in electronic applications.

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a pesticide or herbicide.

Insights

  • Pesticide Development : Compounds with similar structures have been investigated for their ability to disrupt pest metabolism or reproduction, indicating that this compound could be effective in pest control formulations.
  • Herbicide Efficacy : The lipophilic nature of the compound may enhance its absorption by plant tissues, leading to effective weed control.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ in substituent positions, heterocyclic systems, or additional functional groups. Key examples include:

Compound Name Structure Key Differences CAS/Ref
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone Pyridine ring with 4-methyl and 6-CF₃ groups Additional methyl group at pyridine 4-position reduces molecular weight (MW: 203.16) 1881330-45-5
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone Pyridine ring with 6-dimethylamino and 4-CF₃ groups Dimethylamino group improves solubility; trifluoromethyl at pyridine 4-position 1311279-36-3
1-(2-methyl-8-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-yl)ethanone Imidazopyridine core Heterocyclic system (imidazopyridine) instead of pyridine Entry 3k
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Ethanone linked to methylsulfonylphenyl Methylsulfonyl group replaces CF₃; pyridine 6-methyl substituent MFCD11110696
CYP51 Inhibition
  • Target Compound: No direct CYP51 data, but pyridine-based analogs like UDO and UDD () inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole. These analogs feature piperazine or piperidine linkers, unlike the target compound’s simple ethanone structure .
Antiprotozoal Potential
  • The dimethylamino-substituted analog (CAS 1311279-36-3) may exhibit enhanced solubility and binding interactions due to its amino group, though specific activity data are unavailable .

Physicochemical Properties

Property Target Compound 1-(6-CF₃-4-Me-pyridin-3-yl)ethanone Entry 3k
Molecular Weight 265.24 203.16 293.2 (ESIMS)
Melting Point Not reported Not reported 121–123°C
Solubility Likely moderate (CF₃ enhances lipophilicity) Higher solubility (methyl group) Low (NS activity suggests poor bioavailability)

Biological Activity

1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone, also known by its CAS number 1216789-75-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H10F3NO
  • Molecular Weight : 265.24 g/mol
  • IUPAC Name : this compound
  • Purity : >90%

The compound features a pyridine ring substituted with a trifluoromethyl group and an ethanone moiety, which may contribute to its unique biological properties.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyridine and phenyl groups have been shown to inhibit cancer cell proliferation in various in vitro models. A study exploring related compounds demonstrated that modifications in the trifluoromethyl group could enhance cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be analyzed through SAR studies:

Substituent Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and potential binding affinity
Pyridine ringContributes to overall stability and reactivity
Ethanone moietyInfluences metabolic stability and bioavailability

Studies suggest that the presence of electron-withdrawing groups like trifluoromethyl significantly impacts the compound's interaction with biological targets, enhancing its potency against specific cancer cells .

Case Studies

  • In Vitro Studies :
    • In one study, compounds structurally similar to this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 0.5 μM to 2.0 μM, depending on the specific structural modifications made to the parent compound .
  • In Vivo Efficacy :
    • Animal models have been utilized to assess the therapeutic potential of related compounds in treating tumors. For example, a derivative was found to significantly reduce tumor size in xenograft models after administration at specified doses over several weeks .

Q & A

Q. Key Optimization Factors :

  • Catalyst Loading : 2–5 mol% Pd for Suzuki coupling reduces side products.
  • Temperature Control : Slow addition of acetyl chloride during acylation minimizes polyacylation.
  • Yield : 60–75% overall yield after purification via column chromatography (hexane/ethyl acetate).

How can researchers characterize the structural configuration of this compound when traditional spectroscopic methods yield ambiguous data?

Advanced Research Focus
Ambiguities in NMR (e.g., overlapping signals due to trifluoromethyl groups) require complementary techniques:

X-ray Crystallography : Resolves stereochemical uncertainties by determining bond angles and spatial arrangement (e.g., confirming pyridine ring planarity and substituent orientation) .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₉F₆NO) with <2 ppm error.

HPLC-PDA/MS : Monitors purity (>95%) and identifies trace impurities using a C18 column (retention time ~1.32 minutes under acidic conditions) .

Q. Critical Parameters :

  • Solvent Choice : DMF enhances solubility of fluorinated intermediates.
  • Catalyst : CuI/1,10-phenanthroline systems improve trifluoromethylation efficiency.

What computational methods predict the electronic effects of the trifluoromethyl group on the compound’s reactivity?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) elucidate electronic perturbations:

Electrostatic Potential Maps : Highlight electron-deficient regions at the pyridine ring due to the -CF₃ group, favoring nucleophilic attack at the 4-position.

Frontier Molecular Orbital Analysis : Predicts HOMO-LUMO gaps (~4.2 eV), correlating with experimental redox behavior in cyclic voltammetry.

Q. Application :

  • Guides design of derivatives for catalytic applications (e.g., as ligands in Pd-mediated cross-couplings).

How to analyze regioselectivity in cross-coupling reactions involving the pyridine moiety?

Advanced Research Focus
Regioselectivity in pyridine derivatives is influenced by:

Substituent Effects : The -CF₃ group at the 6-position directs coupling to the 3-position via steric and electronic effects.

Ligand Design : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions.

Q. Experimental Validation :

  • Competitive Coupling Studies : Comparing reaction rates of 3-bromo vs. 5-bromo isomers under identical conditions.
  • Kinetic Isotope Effects (KIE) : Deuterium labeling to probe transition states.

Q. Methodological Workflow :

Acquire ¹⁹F NMR to confirm -CF₃ presence (δ ~ -63 ppm).

Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone
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1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.